Fmoc-D-Prolyl chloride

Descripción general

Descripción

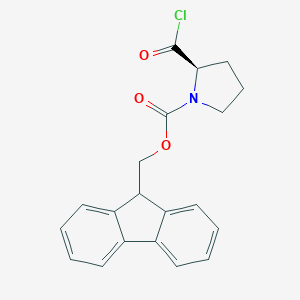

(9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate is a complex organic compound that features a fluorenylmethyl protecting group attached to a pyrrolidine ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with (2R)-2-aminopyrrolidine-1-carboxylate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under carefully monitored conditions. The use of automated systems for temperature and pressure control ensures the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction reactions depending on the specific reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines yield amide derivatives, while hydrolysis results in the formation of carboxylic acids and amines.

Aplicaciones Científicas De Investigación

(9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds.

Biology: The compound is employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: The compound finds applications in the production of specialty chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of (9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate involves its role as a protecting group in organic synthesis. The fluorenylmethyl group protects the amine functionality of the pyrrolidine ring, preventing it from reacting with other reagents. This allows for selective reactions to occur at other functional groups in the molecule. The protecting group can be removed under specific conditions, such as treatment with a strong acid or base, to yield the desired product.

Comparación Con Compuestos Similares

Similar Compounds

(9H-Fluoren-9-yl)methyl (2S)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate: This compound is similar in structure but differs in the stereochemistry of the pyrrolidine ring.

(9H-Fluoren-9-yl)methyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a hydroxymethyl group instead of a chlorocarbonyl group.

Uniqueness

The uniqueness of (9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which makes it particularly useful as a protecting group in peptide synthesis. Its ability to undergo a variety of chemical reactions also adds to its versatility in organic synthesis.

Actividad Biológica

Fmoc-D-Prolyl chloride is a derivative of proline, an essential amino acid known for its role in protein synthesis. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group that serves as a protective moiety in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This article explores the biological activity of this compound, focusing on its applications, reactivity, and the implications of its structural properties.

The synthesis of this compound typically involves the chlorination of Fmoc-D-proline, which can be achieved through various methods including the use of thionyl chloride or oxalyl chloride. The resulting compound is characterized by its ability to undergo nucleophilic substitution reactions, making it valuable in peptide coupling reactions.

Table 1: Comparison of Fmoc Derivatives

| Compound | Structure Type | Unique Features |

|---|---|---|

| Fmoc-Glycine | Glycine derivative | Simplest amino acid; flexible structure |

| Fmoc-Alanine | Alanine derivative | Methyl side chain; commonly used in peptide synthesis |

| Fmoc-Leucine | Leucine derivative | Branched-chain amino acid; enhances hydrophobicity |

| This compound | Proline derivative | Cyclic structure; induces conformational constraints |

| Fmoc-Lysine | Lysine derivative | Positively charged side chain; important for binding |

The cyclic structure of this compound is significant as it can influence the conformation and stability of peptides, potentially enhancing their biological activity.

Biological Activity and Applications

This compound has been utilized in various biological applications, particularly in the synthesis of peptides that exhibit specific biological functions. Its incorporation into peptides can affect their folding and stability, which is crucial for their biological activity.

Case Studies

- Proline Editing in Peptide Synthesis : A study demonstrated that incorporating functionalized proline residues, such as this compound, into peptides can significantly enhance their stability and activity. This approach allows for the creation of peptides with tailored properties for therapeutic applications .

- Antimicrobial Activity : Research has indicated that certain peptides synthesized with this compound exhibit antimicrobial properties. For instance, peptides derived from proline-containing sequences showed enhanced activity against bacterial strains due to their ability to disrupt bacterial membranes .

- Peptide Conformation and Functionality : The structural constraints imposed by this compound can lead to increased binding affinity in peptide-receptor interactions. This has been particularly noted in studies involving cyclic peptides that target integrin receptors, where modifications at the proline position were found to influence binding efficacy .

Mechanistic Insights

The reactivity of this compound during peptide synthesis is influenced by several factors:

- Solvent Effects : The choice of solvent can significantly impact the nucleophilic attack rates during coupling reactions. Research indicates that polar solvents enhance reactivity by stabilizing transition states.

- Temperature and Catalysis : Optimizing reaction conditions such as temperature and the use of Lewis acids can improve yields and minimize side reactions during deprotection steps .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl (2R)-2-carbonochloridoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c21-19(23)18-10-5-11-22(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNLJWSDGPXALN-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560836 | |

| Record name | (9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171905-37-6 | |

| Record name | (9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.